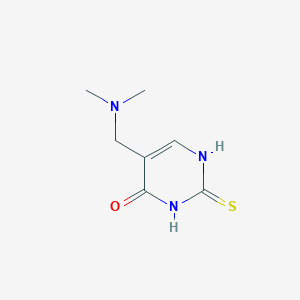

5-Dimethylaminomethyl-2-thiouracil

Description

Propriétés

Formule moléculaire |

C7H11N3OS |

|---|---|

Poids moléculaire |

185.25 g/mol |

Nom IUPAC |

5-[(dimethylamino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C7H11N3OS/c1-10(2)4-5-3-8-7(12)9-6(5)11/h3H,4H2,1-2H3,(H2,8,9,11,12) |

Clé InChI |

QKOFOZFTGASVBZ-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CC1=CNC(=S)NC1=O |

Synonymes |

5-dimethylaminomethyl-2-thiouracil 5-DMAT |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Dimethylaminomethyl-2-thiouracil (C7H11N3OS) is a thiopyrimidine derivative that exhibits unique chemical properties due to the presence of both thiol and amine functional groups. These properties are crucial for its biological activity, allowing it to interact with various biological targets.

Antifungal Applications

Recent studies have highlighted the potential of this compound in developing antifungal agents. For instance, copper(II) complexes synthesized with thiouracil derivatives demonstrated promising antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values for these complexes ranged from 31 to 125 µg/mL, indicating their effectiveness against fungal infections .

Case Study: Copper(II) Complexes

- Complex Composition : Cu(Bipy)Cl₂(thiouracil)

- MIC Values : Ranged from 31.25 to 125 µg/mL against various Candida isolates.

- Mutagenic Potential : Evaluated using the Ames test; complex showed no mutagenic effects at tested concentrations .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Metal complexes involving this compound have shown significant bactericidal effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Metal Complexes

- Metal Used : Cobalt and nickel chelates.

- Activity : Exhibited strong antimicrobial effects, with some complexes showing synergistic activity when combined with traditional antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly through its interaction with DNA. Studies have indicated that metal complexes of this compound can bind to DNA, potentially disrupting cancer cell proliferation.

Case Study: Cytotoxicity Assays

- Cell Lines Tested : HeLa (cervical cancer), C6 (glioma), and CHO (Chinese hamster ovary).

- Method : MTT assay to measure cell viability post-treatment.

- Findings : Certain metal complexes showed significant cytotoxicity, indicating potential as anticancer agents .

Data Summary

Q & A

Basic: What are the established synthetic routes for 5-dimethylaminomethyl-2-thiouracil, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, Kamalakannan and Venkappayya (2002) reported a method using 2-thiouracil derivatives reacted with dimethylaminomethyl halides in the presence of a base like triethylamine. Optimization includes controlling solvent polarity (e.g., DMF or aqueous mixtures) and temperature (60–80°C) to enhance yield . Purity can be improved via recrystallization using ethanol-water mixtures.

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Answer:

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the dimethylaminomethyl substitution pattern and thiouracil backbone .

- FT-IR for identifying thioamide (C=S) stretches near 1250–1350 cm⁻¹ and N–H vibrations .

- Elemental analysis to verify stoichiometry. Advanced studies may incorporate mass spectrometry (HRMS) for molecular ion validation .

Advanced: How do cobalt and nickel chelates of this compound influence antimicrobial activity, and what structural factors drive efficacy?

Answer:

Kamalakannan and Venkappayya (2002) demonstrated that chelation with Co(II) or Ni(II) enhances antimicrobial activity against Staphylococcus aureus and E. coli. The dimethylaminomethyl group increases ligand solubility and metal-binding affinity, while the thione sulfur and adjacent nitrogen atoms create stable octahedral complexes. Activity correlates with the chelate’s ability to disrupt microbial cell membranes or DNA .

Advanced: What contradictions exist in the literature regarding the anticancer mechanisms of this compound derivatives?

Answer:

Discrepancies arise in reported mechanisms:

- Some studies attribute activity to ROS generation via redox-active metal chelates (e.g., Co complexes) .

- Others propose topoisomerase inhibition or apoptosis induction via mitochondrial pathways. Variability may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or chelate stability under physiological conditions . Researchers should validate mechanisms using knockout cell models and ROS scavengers.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific toxicological data for this compound is limited, related thiouracils (e.g., 2-thiouracil) require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation .

- Storage : In airtight containers at –20°C to prevent degradation. Toxicity screening (e.g., in vitro cytotoxicity assays) is advised for novel derivatives .

Advanced: How can researchers resolve conflicting data on the stability of this compound chelates in aqueous media?

Answer:

Contradictions in stability constants (log K) may arise from:

- pH dependency : Chelates may hydrolyze in acidic/basic conditions. Use potentiometric titrations across pH 2–12 to map stability .

- Counterion effects : Chloride vs. nitrate salts can alter solubility. Characterize speciation via UV-Vis spectroscopy or cyclic voltammetry .

Basic: What databases and analytical tools are critical for literature reviews on this compound?

Answer:

- Scopus and PubMed for peer-reviewed articles (use search terms: "this compound" AND "synthesis/activity") .

- NIST Chemistry WebBook for spectral data .

- DrugBank or ChEMBL for bioactivity comparisons with analogs .

Advanced: What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound analogs?

Answer:

Gaps include:

- Limited 3D-QSAR or molecular docking studies to predict binding modes.

- Sparse data on pharmacokinetics (e.g., bioavailability, metabolic stability).

- Solutions: Combine in silico modeling with in vivo ADME profiling .

Basic: How can researchers validate the purity of this compound derivatives post-synthesis?

Answer:

- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- TLC (silica gel, ethyl acetate:hexane = 3:7) to monitor reaction progress.

- Melting point analysis to compare with literature values (e.g., reported m.p. 210–215°C for the parent compound) .

Advanced: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.